molecular formula C20H29N5O4 B4588242 N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

Cat. No.: B4588242
M. Wt: 403.5 g/mol
InChI Key: YJXPGMKSNQUIMN-UHFFFAOYSA-N
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Description

The compound N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide features a piperazine core with a 4-methoxyphenyl substituent, an oxoethyl linker, and an ethyl carboxamide group. The 4-methoxyphenyl group enhances lipophilicity, while the piperazine-oxopiperazine scaffold enables interaction with central nervous system (CNS) targets, particularly dopamine receptors .

Properties

IUPAC Name

N-ethyl-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O4/c1-3-21-20(28)25-9-8-22-19(27)17(25)14-18(26)24-12-10-23(11-13-24)15-4-6-16(29-2)7-5-15/h4-7,17H,3,8-14H2,1-2H3,(H,21,28)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXPGMKSNQUIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCNC(=O)C1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound. The process may involve the following steps:

Chemical Reactions Analysis

N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Neuropharmacology

The compound exhibits potential as a neuropharmacological agent due to its structural similarity to known antipsychotic and antidepressant medications. Piperazine derivatives are often investigated for their effects on serotonin receptors, which are crucial in mood regulation.

Case Study: Antidepressant Activity

A study explored various piperazine derivatives, including compounds similar to N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide, demonstrating significant serotonin reuptake inhibition. This suggests potential use in treating depression and anxiety disorders .

Anticancer Properties

Recent investigations have highlighted the anticancer activity of piperazine derivatives. The compound's ability to interact with biological pathways involved in cancer cell proliferation makes it a candidate for further research.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .

Antioxidant Activity

The antioxidant properties of piperazine derivatives have been documented, indicating their potential role in protecting against oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide10.5
Ascorbic Acid14.8

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are utilized to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

  • Starting Materials : Piperazine derivatives and acylating agents.
  • Reactions : Multi-step synthesis involving acylation and alkylation.
  • Characterization : Confirmed via NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. For example, it may interact with adrenergic receptors, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Similarities

Piperazine derivatives are widely explored for their modular pharmacophores. Below is a comparative analysis of the target compound and its analogues:

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Key Substituents Biological Activity Selectivity/Efficacy References
Target Compound C₂₂H₂₄N₄O₄ Ethyl, 4-methoxyphenyl Dopamine D3 receptor modulation High D3 selectivity over D2
N-(3,4-dichlorophenyl)-...* C₂₂H₂₄Cl₂N₄O₃ Dichlorophenyl, 4-methoxyphenyl Dopamine D3 modulation D3 selectivity in neuropsychiatric models
7i (HIV-1 Capsid Modulator) Not reported Indole, phenylalanine derivative Anti-HIV-1 activity EC₅₀ = 0.8 µM (HIV-1 inhibition)
4l (Antitumor Candidate) C₂₈H₃₀N₆O₄S Benzothiazolyl, nitroimidazolyl Antiproliferative CC₅₀ > EC₅₀ (no anti-HIV selectivity)
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-...) C₂₀H₂₄FN₅O₂ Fluorophenyl, ethylamide Unspecified CNS activity Under investigation

*Full name: N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

Key Findings

  • Dopamine Receptor Selectivity: The target compound and its dichlorophenyl analogue () share a piperazine-oxopiperazine scaffold but differ in aryl substituents.
  • Anti-HIV Activity : Compound 7i () demonstrates potent HIV-1 inhibition (EC₅₀ = 0.8 µM) via capsid modulation, a mechanism distinct from the dopamine-targeted activity of the piperazine derivatives .
  • Antitumor vs. Antiviral Activity : Compound 4l () shows antiproliferative effects but lacks anti-HIV selectivity, highlighting the role of nitroimidazole and benzothiazole groups in divergent biological activities .

Pharmacological Implications

  • CNS Applications : The target compound’s selectivity for dopamine D3 receptors over D2 (as seen in ) suggests utility in schizophrenia and addiction, where D3 overexpression is implicated .
  • Antiviral vs. Antitumor Trade-offs : Structural features like the nitroimidazole in 4l confer antitumor activity but reduce antiviral efficacy, underscoring the need for target-driven design .

Biological Activity

N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides an overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, which is known for its role in various pharmacological activities. The molecular formula is C23H29N5O2C_{23}H_{29}N_{5}O_{2}, and it has a molecular weight of 407.51 g/mol. Its structural components suggest potential interactions with various biological targets.

Research indicates that compounds with similar structural motifs often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine moiety is associated with antipsychotic and anxiolytic effects, while the methoxyphenyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration.

Antidepressant Effects

A study highlighted the antidepressant-like effects of similar piperazine derivatives in rodent models. These compounds exhibited significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties. The mechanism was hypothesized to involve modulation of serotonergic pathways .

Antipsychotic Properties

Another research investigation focused on the antipsychotic potential of piperazine derivatives. The compound demonstrated efficacy in reducing hyperactivity in animal models, which correlates with antipsychotic activity. This effect was linked to dopamine receptor antagonism .

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cell lines, indicating a potential role in protecting against neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Effect Model Reference
AntidepressantReduced immobility timeForced swim test
AntipsychoticDecreased hyperactivityRodent models
NeuroprotectiveReduced oxidative stress markersNeuronal cell lines

Case Study 1: Efficacy in Depression Models

In a controlled study, researchers evaluated the effects of this compound on mice subjected to chronic mild stress. The results showed a significant decrease in depressive-like behavior compared to controls, suggesting its potential as an antidepressant.

Case Study 2: Neuroprotection Against Excitotoxicity

Another study investigated the protective effects of the compound against excitotoxicity induced by glutamate in cultured neurons. The results indicated that treatment with the compound significantly reduced cell death and preserved neuronal function, highlighting its neuroprotective capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

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